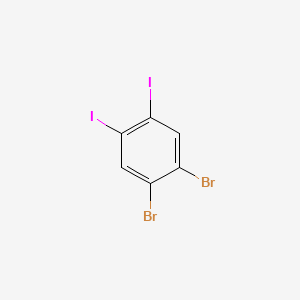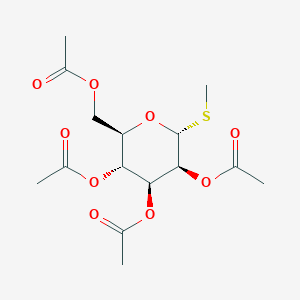
(S)-(-)-1,2-Epoxybutane
概要
説明
(S)-(-)-1,2-Epoxybutane is an organic compound that belongs to the class of epoxides. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an oxygen atom bonded to two adjacent carbon atoms, forming a three-membered ring. The (S)-(-) enantiomer refers to the specific spatial arrangement of the atoms, which is important for its reactivity and interactions in various applications.
準備方法
Synthetic Routes and Reaction Conditions: (S)-(-)-1,2-Epoxybutane can be synthesized through several methods. One common approach is the epoxidation of 1-butene using a peracid, such as meta-chloroperoxybenzoic acid (mCPBA). The reaction typically occurs under mild conditions and yields the epoxide with high enantioselectivity.
Industrial Production Methods: In industrial settings, this compound is often produced via the asymmetric epoxidation of 1-butene. Catalysts such as Jacobsen’s catalyst or Sharpless epoxidation reagents are employed to achieve high enantioselectivity and yield. The process involves the use of oxidizing agents and specific reaction conditions to ensure the desired stereochemistry.
化学反応の分析
Types of Reactions: (S)-(-)-1,2-Epoxybutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as water, alcohols, or amines, leading to the formation of diols, ethers, or amino alcohols, respectively.
Reduction: The compound can be reduced to form 1,2-butanediol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative cleavage of the epoxide ring can yield carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like ozone or potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically performed in the presence of a nucleophile and a solvent like water or alcohol at room temperature.
Reduction: Conducted using LiAlH4 in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Carried out using ozone or potassium permanganate in an appropriate solvent, often at low temperatures.
Major Products Formed:
Nucleophilic Substitution: Diols, ethers, amino alcohols.
Reduction: 1,2-Butanediol.
Oxidation: Aldehydes, ketones.
科学的研究の応用
(S)-(-)-1,2-Epoxybutane has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in studies of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Medicine: Utilized in the development of chiral drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, agrochemicals, and as a precursor for various polymers and resins.
作用機序
The mechanism of action of (S)-(-)-1,2-Epoxybutane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. The specific spatial arrangement of the atoms in the (S)-(-) enantiomer influences its interactions with biological molecules and catalysts, making it a valuable compound in asymmetric synthesis and chiral resolution processes.
類似化合物との比較
®-(+)-1,2-Epoxybutane: The enantiomer of (S)-(-)-1,2-Epoxybutane with opposite spatial arrangement.
1,2-Epoxypropane (Propylene oxide): A smaller epoxide with similar reactivity but different applications.
1,2-Epoxyoctane: A larger epoxide with similar chemical properties but different physical characteristics.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to undergo enantioselective transformations makes it a valuable tool in asymmetric synthesis and chiral resolution, setting it apart from other epoxides.
特性
IUPAC Name |
(2S)-2-ethyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-2-4-3-5-4/h4H,2-3H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBACIKXCRWGCBB-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315723 | |
| Record name | (2S)-2-Ethyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30608-62-9 | |
| Record name | (2S)-2-Ethyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30608-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-Ethyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxirane, 2-ethyl-, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details


















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














